molecular formula C16H14ClN5OS B4436536 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylpropanamide

3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylpropanamide

Cat. No.: B4436536
M. Wt: 359.8 g/mol
InChI Key: JVIRLPNVRJINKL-UHFFFAOYSA-N
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Description

3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylpropanamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrazole ring, a chlorophenyl group, and a phenylpropanamide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylpropanamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a click chemistry approach, which involves the reaction of azides with nitriles under mild conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using 4-chlorophenyl halides.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the tetrazole derivative with a thiol compound.

    Attachment of the Phenylpropanamide Moiety: The final step involves coupling the tetrazole-thiol intermediate with a phenylpropanamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes using continuous flow reactors for better control over reaction conditions and employing catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylpropanamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the sulfanyl linkage can influence its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline: Shares the chlorophenyl group but differs in the core structure.

    5-phenyltetrazole: Contains the tetrazole ring but lacks the sulfanyl and phenylpropanamide moieties.

Uniqueness

3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylpropanamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5OS/c17-12-6-8-14(9-7-12)22-16(19-20-21-22)24-11-10-15(23)18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIRLPNVRJINKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCSC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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